Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 2-fluorophenylamine, it is reacted with piperazine under suitable conditions to form 4-(2-fluorophenyl)piperazine.
Coupling with Furan Derivative: The piperazine derivative is then coupled with a furan-2-yl ethyl halide in the presence of a base to form the intermediate compound.
Carbamate Formation: Finally, the intermediate is reacted with benzyl chloroformate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine and furan derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate would depend on its specific biological target. Generally, compounds with piperazine and furan moieties can interact with various enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(4-phenylpiperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate
- Benzyl (2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate
- Benzyl (2-(4-(2-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate
Uniqueness
The presence of the 2-fluorophenyl group in Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate may confer unique properties such as increased lipophilicity, enhanced binding affinity, and potentially different pharmacokinetic profiles compared to its analogs.
Properties
IUPAC Name |
benzyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c25-20-9-4-5-10-21(20)27-12-14-28(15-13-27)22(23-11-6-16-30-23)17-26-24(29)31-18-19-7-2-1-3-8-19/h1-11,16,22H,12-15,17-18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSFCVFHROHKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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